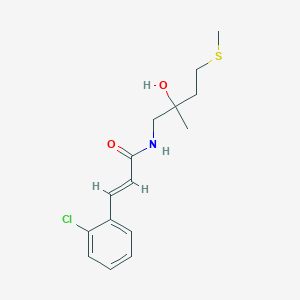

(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

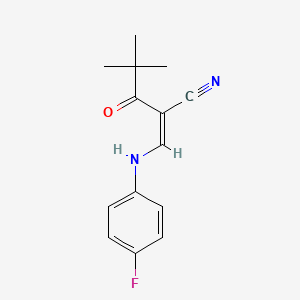

The synthesis of related acrylamide compounds has been reported in the literature. For instance, the solid-state synthesis of (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide was achieved through a reaction between 3-hydroxy benzaldehyde and 2-cyanoacetamide . Similarly, a novel diastereoselective synthesis of (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides was performed using a one-pot reaction involving 2-cyano-N-(4-ethoxyphenyl)acetamide, substituted isothiocyanates, and methyl iodide in the presence of potassium hydroxide as a catalyst . These methods could potentially be adapted for the synthesis of the compound by altering the starting materials and reaction conditions to incorporate the 2-chlorophenyl and 2-hydroxy-2-methyl-4-(methylthio)butyl groups.

Molecular Structure Analysis

The molecular structure of acrylamide derivatives is often confirmed using techniques such as single crystal X-ray diffraction, IR, 1H-NMR, 13C-NMR, mass spectroscopy, and elemental analyses . These methods provide detailed information about the stereochemistry and atomic arrangement within the molecule. For example, the crystal structure of (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide revealed that it crystallizes in the monoclinic system and comprises dimers connected via strong hydrogen bonds . Such structural analyses are crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

The reactivity of acrylamide derivatives can be influenced by the substituents attached to the acrylamide moiety. The presence of electron-withdrawing or electron-donating groups can affect the nucleophilicity and electrophilicity of the molecule, thereby determining its participation in various chemical reactions. Although the specific reactions of (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acrylamide are not discussed in the provided papers, similar compounds have been synthesized and studied for their reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylamide derivatives, such as thermal behavior, solubility, and intermolecular interactions, can be studied using techniques like differential scanning calorimetry (DSC) and phase diagram analysis . These properties are essential for determining the compound's stability, suitability for various applications, and behavior under different environmental conditions. The provided papers do not offer specific data on the physical and chemical properties of the compound , but they do provide insights into the general characteristics of related acrylamide derivatives .

Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Reactions

Research in organic chemistry has explored the reactivity and applications of compounds similar to "(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acrylamide" in various chemical reactions. For instance, studies on acrylamide derivatives have shown their utility in synthesizing complex molecules through rearrangement reactions. These studies provide insights into the synthesis pathways and reaction mechanisms involving acrylamide derivatives (Yokoyama et al., 1985).

Materials Science Applications

In materials science, acrylamide derivatives have been investigated for their potential in creating novel materials with desirable properties. For example, photo-cross-linkable polymers based on acrylamide derivatives have shown significant promise in corrosion inhibition of metals, highlighting their utility in protective coatings (Baskar et al., 2014). Furthermore, the graft polymerization of acrylamide on cellulose has been studied for its application in creating antibacterial fabrics, demonstrating the versatility of acrylamide derivatives in material functionalization (Hong et al., 2009).

Biochemistry and Biomedical Applications

Acrylamide derivatives have also been explored for their bioactivity and potential biomedical applications. Studies have focused on synthesizing new thiourea derivatives from acrylamide compounds, evaluating their antipathogenic activity against various bacterial strains. These findings suggest potential applications in developing antimicrobial agents (Limban et al., 2011).

Propiedades

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO2S/c1-15(19,9-10-20-2)11-17-14(18)8-7-12-5-3-4-6-13(12)16/h3-8,19H,9-11H2,1-2H3,(H,17,18)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZSTMYLKPHFIG-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)C=CC1=CC=CC=C1Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CCSC)(CNC(=O)/C=C/C1=CC=CC=C1Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B2523090.png)

![(E)-4-(benzo[d][1,3]dioxol-5-ylmethylene)-2-mercapto-1-phenyl-1H-imidazol-5(4H)-one](/img/structure/B2523098.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2523099.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide](/img/structure/B2523105.png)

![7-(2-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2523111.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2523113.png)